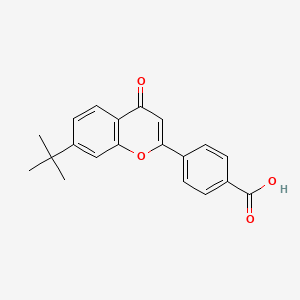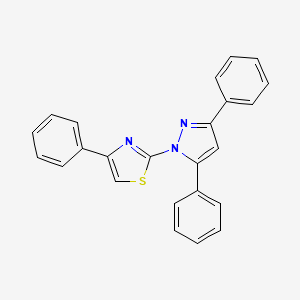
Thiazole, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl- is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring.
Preparation Methods
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-thiazole typically involves the condensation reaction of dibenzoylmethane and thiosemicarbazide in the presence of acetic acid. This reaction can be carried out under conventional heating or microwave irradiation, both of which yield products of high purity and efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide.
Scientific Research Applications
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-phenyl-thiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological assays for its anti-inflammatory and analgesic properties.
Medicine: Research indicates its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of certain cancer cells.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory action may be due to the inhibition of enzymes like cyclooxygenase, while its anti-cancer properties could be attributed to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiazole derivatives, such as:
3,5-diphenyl-1H-pyrazole: Known for its anti-inflammatory and analgesic activities.
Properties
CAS No. |
112447-59-3 |
|---|---|
Molecular Formula |
C24H17N3S |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-(3,5-diphenylpyrazol-1-yl)-4-phenyl-1,3-thiazole |
InChI |
InChI=1S/C24H17N3S/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)27(26-21)24-25-22(17-28-24)19-12-6-2-7-13-19/h1-17H |
InChI Key |
DQAUSIQSIOZGIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



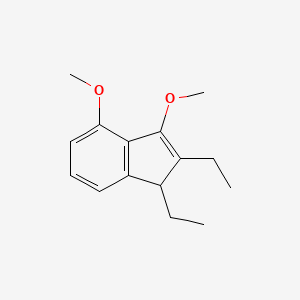
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
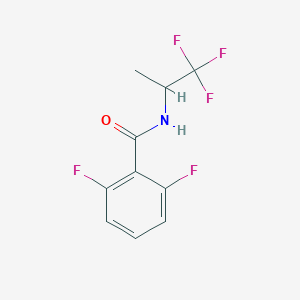
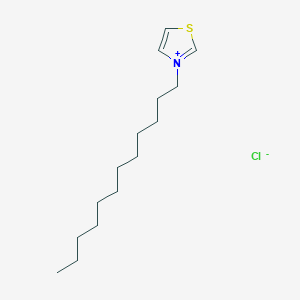
![Trisilabicyclo[1.1.0]butane](/img/structure/B14307444.png)
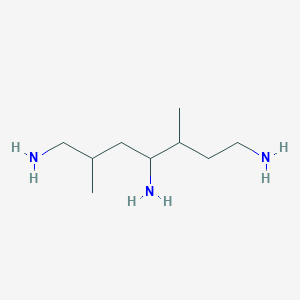
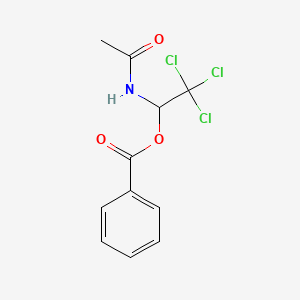
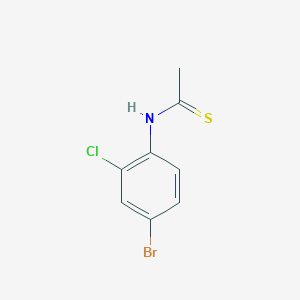
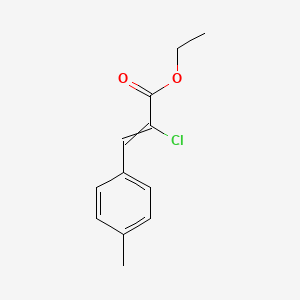
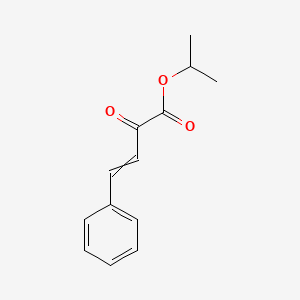
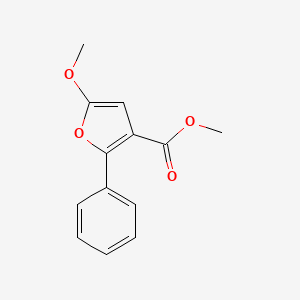
![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
